3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione
説明
3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core substituted at the 3-position with a methyl group and at the 8-position with a 3-morpholin-4-yl-propylamino side chain.
特性
分子式 |
C13H20N6O3 |
|---|---|
分子量 |
308.34 g/mol |
IUPAC名 |
3-methyl-8-(3-morpholin-4-ylpropylamino)-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N6O3/c1-18-10-9(11(20)17-13(18)21)15-12(16-10)14-3-2-4-19-5-7-22-8-6-19/h2-8H2,1H3,(H2,14,15,16)(H,17,20,21) |
InChIキー |
FAPAGNGVRKFRDI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCCN3CCOCC3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to maintain product quality.
化学反応の分析
Types of Reactions
3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they are believed to involve key enzymes and receptors in the body .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Linagliptin (BI 1356)
- Structure: (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione.
- Key Differences: Replaces the 3-morpholin-4-yl-propylamino group with a 3-aminopiperidin-1-yl substituent. Incorporates a butynyl chain at the 7-position and a quinazolinylmethyl group at the 1-position.
- Pharmacological Impact : The piperidinyl group enhances binding affinity to DPP-4, while the quinazolinylmethyl moiety contributes to prolonged receptor occupancy, resulting in superior potency (IC₅₀ = 1 nM) and extended duration of action compared to other DPP-4 inhibitors .
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Structure : Features a morpholin-4-ylmethyl group at the 8-position and a phenylpropyl chain at the 7-position.
- Key Differences: Lacks the propylamino linker between the morpholine and purine core.
3-Methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- Structure : Simplifies the side chain to a direct morpholin-4-yl group at the 8-position.
- Key Differences: Absence of the propylamino spacer reduces molecular flexibility and may limit interactions with deeper binding pockets.
- Physicochemical Properties : Lower molecular weight (251.24 g/mol) compared to the target compound (estimated >300 g/mol) implies differences in solubility and metabolic stability .
Pharmacological and Pharmacokinetic Comparison
生物活性
3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is noted for its structural similarity to other purines, which are crucial in various biological processes. Understanding its biological activity can provide insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a unique structure that contributes to its biological activity. The presence of a morpholine group enhances its solubility and interaction with biological targets.
Research indicates that compounds like 3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione may act as inhibitors of enzymes involved in purine metabolism. Specifically, it may inhibit xanthine oxidase (XOD), an enzyme critical in the production of uric acid from purines. This inhibition can lead to reduced levels of uric acid in the body, which is beneficial in conditions like gout and hyperuricemia .
1. Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory pathways. It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. The modulation of these cytokines can be crucial in managing inflammatory diseases .
2. Hypouricemic Activity
The hypouricemic effect is particularly significant for patients suffering from gout. By inhibiting XOD, this compound can lower serum uric acid levels, thus preventing the crystallization that leads to gout attacks .
Case Studies
Several studies have highlighted the efficacy of similar purine derivatives in clinical settings:
- Study on Gout Patients : A clinical trial involving gout patients demonstrated that administration of a similar compound led to statistically significant reductions in serum uric acid levels compared to placebo groups .
- Inflammation Models : In vitro studies using RAW 264.7 macrophages showed that treatment with this compound significantly reduced the expression of inflammatory markers when stimulated by lipopolysaccharide (LPS) .
Comparative Analysis
The following table summarizes the biological activities observed in 3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione compared to other known purine derivatives:
| Compound Name | Anti-inflammatory Activity | Hypouricemic Effect | Mechanism of Action |
|---|---|---|---|
| 3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione | Yes | Yes | Xanthine oxidase inhibition |
| Allopurinol | Yes | Yes | Xanthine oxidase inhibition |
| Resveratrol | Yes | No | NLRP3 inflammasome modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
